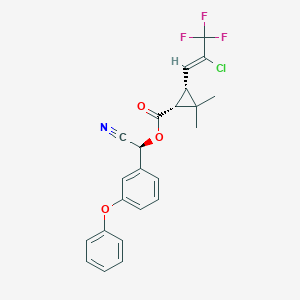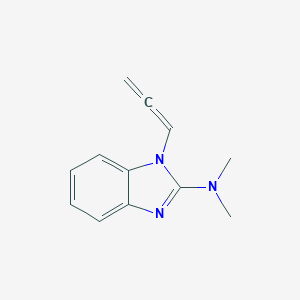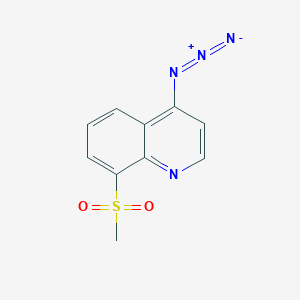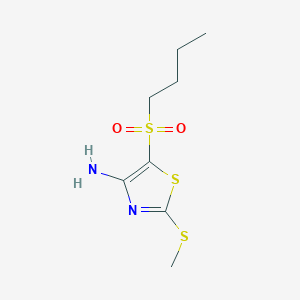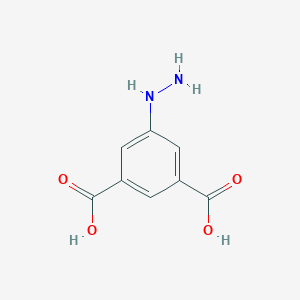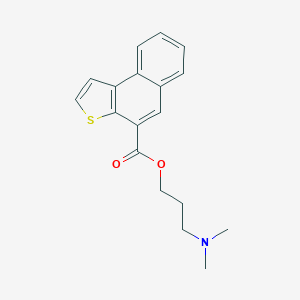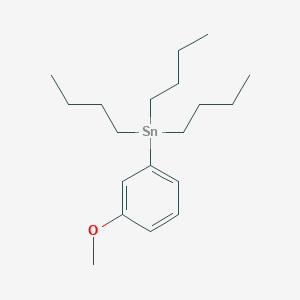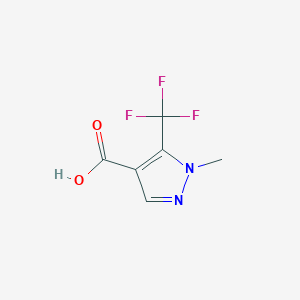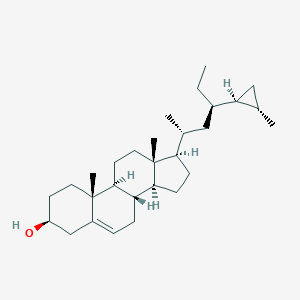
Hebesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hebesterol is a natural product that has been isolated from the bark of the Chinese medicinal plant, Magnolia officinalis. It has been found to possess a range of biological activities that make it an interesting candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Hebesterol has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, hebesterol has been found to have anti-aging effects, making it a potential ingredient in cosmetic products.
Wirkmechanismus
The mechanism of action of hebesterol is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as to activate certain proteins involved in cellular repair and regeneration.
Biochemische Und Physiologische Effekte
Hebesterol has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, the promotion of cellular repair and regeneration, and the modulation of glucose metabolism. It has also been shown to have antioxidant properties, which may contribute to its anti-aging effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hebesterol for lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, its range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of hebesterol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on hebesterol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential application is in the development of anti-aging treatments, given its demonstrated effects on cellular repair and regeneration. Additionally, further investigation into the mechanism of action of hebesterol may lead to the discovery of new targets for drug development.
Synthesemethoden
Hebesterol can be synthesized through a multi-step process that involves the isolation of the natural product from the bark of Magnolia officinalis, followed by purification and chemical modification. The synthesis method has been described in detail in several scientific publications, making it a well-established procedure for producing hebesterol.
Eigenschaften
CAS-Nummer |
114174-00-4 |
|---|---|
Produktname |
Hebesterol |
Molekularformel |
C29H48O |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
InChI-Schlüssel |
AAJHVCTWRPOTGA-SIGAZLDMSA-N |
Isomerische SMILES |
CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C |
SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Kanonische SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



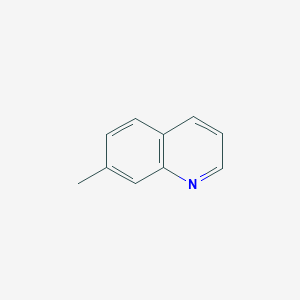
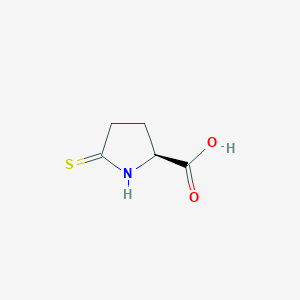
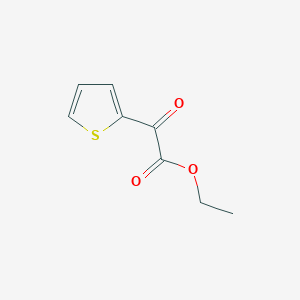
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
